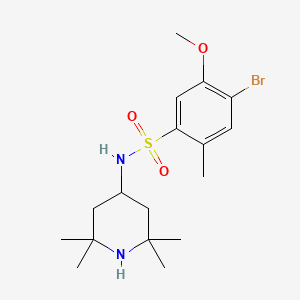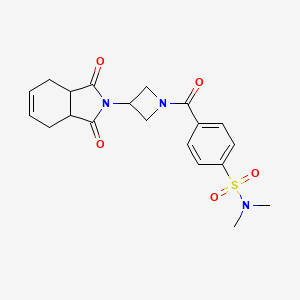
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine, also known as NEPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NEPCA is a derivative of cyclohexanamine, which is a cyclic amine that has been extensively studied for its various biological properties.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the activation of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has also been found to modulate the activity of various ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the expression of various proteins that are involved in cell growth and differentiation. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has also been found to decrease the expression of proteins that are involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is its high affinity for the sigma-1 receptor, which makes it a potential tool for studying the role of this receptor in various biological processes. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has also been found to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.
However, there are also some limitations associated with the use of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine in lab experiments. One of the major limitations is its relatively high cost compared to other research chemicals. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is also not widely available, which could limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Further studies are needed to determine the efficacy of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine in various animal models of these diseases.
Another area of interest is the development of more efficient synthesis methods for N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine. This could lead to increased availability and lower costs, making it more accessible for research purposes.
Conclusion:
In conclusion, N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a potential tool for studying various biological processes and a potential therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis method of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine involves the reaction of cyclohexanone with ethyl 3-bromopropionate in the presence of sodium hydride as a base. The resulting product is then reacted with methylamine to obtain N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine. This method has been reported to yield high purity and good yields of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has been found to have potential applications in various scientific research fields. One of the major areas of interest is its use as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has been shown to bind to the sigma-1 receptor with high affinity, making it a potential tool for studying the role of this receptor in various biological processes.
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has also been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine has been found to inhibit the aggregation of beta-amyloid, which is a protein that is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-14-10-4-9-13-12-7-5-11(2)6-8-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXCKQZNRKLJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCC(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)





![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)
![N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2361386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)

